molecular formula C20H28N4O2 B5614010 N-((3S*,4R*)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-propyl-3-pyrrolidinyl)acetamide

N-((3S*,4R*)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-propyl-3-pyrrolidinyl)acetamide

Cat. No. B5614010
M. Wt: 356.5 g/mol
InChI Key: LDGDSKITWMSDDV-VQIMIIECSA-N
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Description

The compound of interest belongs to a class of chemicals characterized by complex structures involving imidazolyl groups and acetamide functionalities. Such compounds are often explored for various pharmacological and chemical properties due to their unique structural features.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step reactions, including coupling reactions and the use of catalysts to enhance reaction efficiency. For example, the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives as potential PET tracers demonstrates the complexity and specificity of synthetic routes for such compounds (Gao, Wang, & Zheng, 2016).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and spectroscopic techniques. The crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives highlight the inclination of substituted phenyl rings relative to the imidazole rings, showcasing the compound's complex geometry (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

The reactivity of such compounds can be influenced by their structure, with certain functional groups undergoing specific chemical reactions. For instance, regioselective copper-catalyzed dicarbonylation of imidazo[1,2-a]pyridines with N,N-disubstituted acetamide demonstrates the potential for creating complex molecules with significant biological activity (Wang et al., 2015).

properties

IUPAC Name

N-[(3S,4R)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-4-propylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-4-5-16-12-23(13-19(16)22-15(2)25)14-20-21-10-11-24(20)17-6-8-18(26-3)9-7-17/h6-11,16,19H,4-5,12-14H2,1-3H3,(H,22,25)/t16-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGDSKITWMSDDV-VQIMIIECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C)CC2=NC=CN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NC(=O)C)CC2=NC=CN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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